Product packaging for Potassium but-2-ynedioate(Cat. No.:CAS No. 14341-52-7)

Potassium but-2-ynedioate

Cat. No.: B076536
CAS No.: 14341-52-7
M. Wt: 190.24 g/mol
InChI Key: BXISNBUTGVYPFK-UHFFFAOYSA-L
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Description

Potassium but-2-ynedioate, the dipotassium salt of acetylenedicarboxylic acid, is a highly reactive and versatile building block in synthetic organic chemistry and materials science research. Its core research value lies in the strained, linear alkyne moiety situated between two electron-withdrawing carboxylate groups, which activates the molecule for a range of cycloaddition and nucleophilic addition reactions. Researchers primarily utilize this compound as a precursor for the synthesis of complex heterocyclic compounds, including pyrroles, pyrazoles, and other nitrogen-containing aromatic systems, which are of significant interest in pharmaceutical development and agrochemical research. Furthermore, its extended, rigid π-system makes it a valuable monomer for constructing conjugated organic polymers and metal-organic frameworks (MOFs) with potential applications in organic electronics, sensing, and catalysis. The mechanism of action in its key reactions, such as the 1,3-dipolar cycloaddition, involves the activated triple bond acting as a dipolarophile, facilitating the efficient formation of five-membered rings. As a stable, water-soluble salt, it offers improved handling characteristics compared to the parent acid, enabling precise stoichiometric control in aqueous or polar solvent-based reactions. This reagent is essential for investigators exploring novel synthetic methodologies, developing advanced functional materials, and probing structure-activity relationships in molecular design.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4K2O4 B076536 Potassium but-2-ynedioate CAS No. 14341-52-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

14341-52-7

Molecular Formula

C4K2O4

Molecular Weight

190.24 g/mol

IUPAC Name

dipotassium;but-2-ynedioate

InChI

InChI=1S/C4H2O4.2K/c5-3(6)1-2-4(7)8;;/h(H,5,6)(H,7,8);;/q;2*+1/p-2

InChI Key

BXISNBUTGVYPFK-UHFFFAOYSA-L

SMILES

C(#CC(=O)[O-])C(=O)[O-].[K+].[K+]

Canonical SMILES

C(#CC(=O)[O-])C(=O)[O-].[K+].[K+]

Other CAS No.

928-04-1
14341-52-7

Pictograms

Acute Toxic; Irritant

Synonyms

2-Butynedioic acid dipotassium salt

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Elucidation of But 2 Ynedioate Derivatives

Strategies for the Preparation of Potassium but-2-ynedioate and its Ester Analogues

The synthesis of this compound and its corresponding esters can be achieved through several established methodologies. A common and historical route to this compound begins with the α,β-dibromination of succinic acid, followed by dehydrobromination using a strong base such as potassium hydroxide (B78521). This elimination reaction proceeds in a stepwise manner to first form the brominated alkene intermediate, which then undergoes a second elimination to yield the desired alkyne.

The ester analogues of but-2-ynedioic acid, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) and diethyl acetylenedicarboxylate (DEAD), are pivotal reagents in organic synthesis. The most straightforward method for their preparation is the Fischer esterification of but-2-ynedioic acid or its corresponding potassium salt. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of the desired alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The reaction equilibrium is driven towards the ester product by removing the water formed during the reaction. For instance, dimethyl acetylenedicarboxylate can be prepared by refluxing the acid potassium salt of acetylenedicarboxylic acid with methanol and sulfuric acid. wikipedia.org Similarly, diethyl acetylenedicarboxylate can be synthesized using absolute ethanol (B145695) under analogous conditions. wikipedia.org

An alternative two-step procedure for the synthesis of dimethyl acetylenedicarboxylate involves the initial esterification of 2,3-dibromosuccinic acid with methanol in the presence of concentrated sulfuric acid to yield 2,3-dibromo methyl succinate. Subsequent treatment of this intermediate with an alkaline material, such as potassium hydroxide or sodium hydroxide, in ethanol induces a dehydrobromination reaction to afford the final product. libretexts.org

Starting MaterialReagentsProductYield (%)
Acid potassium salt of acetylenedicarboxylic acidMethanol, Sulfuric acidDimethyl acetylenedicarboxylate72-88
Acid potassium salt of acetylenedicarboxylic acidEthanol, Sulfuric acidDiethyl acetylenedicarboxylate-
2,3-Dibromosuccinic acid1. Methanol, Sulfuric acid; 2. Alkaline material, EthanolDimethyl acetylenedicarboxylate-

Mechanistic Pathways of Nucleophilic Addition Reactions to the But-2-ynedioate Scaffold

The electron-withdrawing nature of the two carboxylate groups renders the carbon-carbon triple bond of the but-2-ynedioate scaffold highly electrophilic and thus susceptible to nucleophilic attack. These reactions can proceed through various mechanistic pathways, leading to a diverse array of functionalized products.

Michael Addition Reactions and Zwitterionic Intermediates

The conjugate addition of nucleophiles to the but-2-ynedioate system, a classic Michael reaction, is a cornerstone of its reactivity. wikipedia.orgmasterorganicchemistry.com This 1,4-addition is initiated by the attack of a nucleophile onto one of the sp-hybridized carbons of the alkyne. This attack can lead to the formation of a transient zwitterionic intermediate, particularly when the nucleophile is a neutral species such as a tertiary amine or a phosphine.

The formation of such zwitterionic intermediates is a key feature in many reactions involving dimethyl acetylenedicarboxylate (DMAD). For example, the reaction of enaminones with DMAD proceeds via a nucleophilic attack of the enamine nitrogen or the α-carbon onto the alkyne, generating a zwitterionic species which then undergoes further rearrangement or cyclization. ijcce.ac.ir While the direct observation of these zwitterionic intermediates can be challenging due to their transient nature, their existence is often inferred from the final product structures and supported by computational studies. The stability and subsequent reaction pathway of the zwitterion are influenced by factors such as the nature of the nucleophile, the solvent polarity, and the reaction temperature.

Addition-Elimination Sequences

In certain reactions, the initial nucleophilic addition to the but-2-ynedioate scaffold is followed by an elimination step, leading to a net substitution reaction. A prominent example of this is the reaction of enamines with but-2-ynedioate esters. The Stork enamine reaction, which typically involves the addition of an enamine to an α,β-unsaturated carbonyl compound, can be extended to acetylenic esters. wikipedia.orgopenstax.org

The mechanism commences with the nucleophilic attack of the enamine's α-carbon onto one of the acetylenic carbons of the but-2-ynedioate ester. This addition generates a new carbon-carbon bond and results in an intermediate that can be viewed as a substituted enamine or an iminium ion after protonation. Subsequent hydrolysis of this intermediate, typically under acidic conditions, leads to the elimination of the secondary amine and the formation of a new carbonyl group, ultimately yielding a 1,5-dicarbonyl compound. This sequence of addition followed by elimination provides a powerful tool for the construction of complex acyclic and cyclic systems.

Cycloaddition Chemistry of the But-2-ynedioate Moiety

The carbon-carbon triple bond of but-2-ynedioate derivatives makes them excellent partners in cycloaddition reactions, allowing for the rapid construction of cyclic and heterocyclic frameworks.

Diels-Alder and Inverse Electron Demand Diels-Alder Reactions

In a conventional Diels-Alder reaction, the but-2-ynedioate ester acts as a potent dienophile due to its electron-deficient nature. wikipedia.org It readily reacts with electron-rich conjugated dienes in a [4+2] cycloaddition to form six-membered rings. The stereochemistry of the dienophile is retained in the product, making this a highly stereospecific reaction. masterorganicchemistry.comlibretexts.org

Conversely, the but-2-ynedioate scaffold can also participate in inverse electron demand Diels-Alder (IEDDA) reactions. In this variant, the electronic roles are reversed: the but-2-ynedioate derivative, although electron-deficient, can react with an even more electron-poor diene, such as 1,2,4,5-tetrazines. wikipedia.orgnih.govsigmaaldrich.com For example, dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate undergoes IEDDA reactions with electron-rich dienophiles. nih.gov The high reactivity of these systems allows for the synthesis of highly functionalized heterocyclic compounds under mild conditions.

[2+2] Cycloadditions and Rearrangement Pathways

While less common than [4+2] cycloadditions, but-2-ynedioate esters can undergo [2+2] cycloaddition reactions with alkenes, particularly those that are electron-rich or strained. These reactions, often promoted photochemically or by certain catalysts, lead to the formation of cyclobutene (B1205218) derivatives. The initial cycloadducts can be unstable and may undergo subsequent thermal or photochemical rearrangements. These rearrangements can include ring-opening reactions to form conjugated dienes or sigmatropic shifts to yield more stable isomeric structures. The specific pathway of these rearrangements is highly dependent on the substitution pattern of the cyclobutene ring and the reaction conditions employed.

[3+2] and [4+2] Cycloadditions in Heterocyclic Synthesis

Cycloaddition reactions are powerful tools for the construction of cyclic compounds in a highly convergent and stereocontrolled manner. libretexts.org But-2-ynedioate and its dialkyl esters are excellent participants in these reactions due to the electron-withdrawing nature of the ester groups, which activates the alkyne for reactions with various dienes and dipoles.

[4+2] Cycloadditions (Diels-Alder Reactions)

The Diels-Alder reaction, a cornerstone of organic synthesis, involves the [4+2] cycloaddition of a conjugated diene and a dienophile to form a six-membered ring. libretexts.org Dialkyl acetylenedicarboxylates (DAADs), derivatives of but-2-ynedioic acid, are highly reactive dienophiles. Their reaction with a wide range of dienes provides direct access to substituted 1,4-cyclohexadiene (B1204751) derivatives, which can be readily aromatized or further functionalized. For instance, the reaction of dimethyl acetylenedicarboxylate (DMAD) with 1,3-butadiene (B125203) yields dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate. A key feature of the Diels-Alder reaction is its high stereospecificity, which allows for predictable control over the stereochemistry of the resulting cyclic product. libretexts.org Heterocyclic dienes can also be employed, leading to the synthesis of various heterocyclic scaffolds. rsc.org

[3+2] Cycloadditions (1,3-Dipolar Cycloadditions)

The Huisgen 1,3-dipolar cycloaddition is a prime method for synthesizing five-membered heterocyclic rings. organic-chemistry.org This reaction involves a 1,3-dipole and a dipolarophile. But-2-ynedioate esters are excellent dipolarophiles, readily reacting with various 1,3-dipoles such as azides, nitrile oxides, and azomethine ylides. organic-chemistry.orgrsc.org For example, the reaction between an organic azide (B81097) and DMAD is a well-established route to 1,2,3-triazole derivatives. nih.gov Similarly, azomethine ylides, generated in situ, react with but-2-ynedioate esters to afford highly substituted pyrrolidine (B122466) rings. nih.gov These [3+2] cycloadditions are known for their high regioselectivity and stereoselectivity, governed by the electronic properties of both the dipole and the dipolarophile. mdpi.comresearchgate.net

The table below summarizes representative cycloaddition reactions involving but-2-ynedioate esters for the synthesis of heterocyclic compounds.

Reaction TypeReactantsProduct Class
[4+2] Cycloaddition 1,3-Butadiene + Dimethyl but-2-ynedioateDihydrobenzene derivative
[4+2] Cycloaddition Furan + Diethyl but-2-ynedioateOxabicycloheptadiene derivative
[3+2] Cycloaddition Phenyl azide + Dimethyl but-2-ynedioate1,2,3-Triazole derivative
[3+2] Cycloaddition Azomethine ylide + Di-tert-butyl but-2-ynedioateDihydropyrrole derivative

1,4-Dipolar Cycloaddition Reactions

A distinct class of cycloaddition involves 1,4-dipolar intermediates, famously exemplified by the Huisgen 1,4-dipole. These zwitterionic species are typically generated from the nucleophilic addition of aza-arenes, such as pyridines, quinolines, or isoquinolines, to highly electrophilic alkynes like dialkyl acetylenedicarboxylates. nih.gov The resulting 1,4-dipole can then react with a third component, an activated alkene or alkyne, in a formal cycloaddition process to construct complex polycyclic nitrogen-containing heterocycles. nih.gov

For example, the reaction of isoquinoline (B145761) with dimethyl but-2-ynedioate (DMAD) generates a zwitterionic intermediate. This 1,4-dipole can be trapped by a suitable dipolarophile. In a three-component reaction, the inclusion of 5,6-unsubstituted 1,4-dihydropyridines leads to the diastereoselective formation of functionalized isoquinolino[1,2-f] nih.govnih.govnaphthyridines in good yields. nih.govresearchgate.net This strategy highlights the utility of but-2-ynedioate derivatives in initiating multicomponent reactions for the rapid assembly of complex molecular frameworks.

Annulation and Cascade Reactions Involving But-2-ynedioate Precursors

The reactivity of but-2-ynedioate esters makes them ideal substrates for initiating annulation and cascade reactions. A cascade reaction, also known as a tandem or domino reaction, involves two or more sequential transformations where the product of the first step becomes the substrate for the next, all occurring in a single pot. nih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the reduction of waste from intermediate workups and purifications.

But-2-ynedioate precursors can participate in cascades initiated by various mechanisms, including nucleophilic, electrophilic, and pericyclic processes. nih.gov A common strategy involves an initial Michael addition of a nucleophile to the electron-deficient alkyne, generating a reactive intermediate that undergoes a subsequent intramolecular cyclization.

For instance, a binucleophile such as a 1,3-dicarbonyl compound can react with a but-2-ynedioate ester. The initial conjugate addition is followed by an intramolecular cyclization (e.g., a Dieckmann condensation or similar annulation) to construct a new ring system. These cascade sequences allow for the formation of multiple bonds and stereocenters in a single, highly controlled operation. The diversity of potential products is vast, depending on the choice of nucleophile, the but-2-ynedioate derivative, and the reaction conditions that guide the cascade pathway. nih.gov

Metal-Catalyzed Transformations and Selectivity Control

Transition metal catalysis provides a powerful platform for manipulating the reactivity of but-2-ynedioate derivatives, enabling transformations that are difficult or impossible to achieve under thermal conditions. chimia.ch Metal catalysts can control the chemo-, regio-, and stereoselectivity of reactions by coordinating to the alkyne or ester functionalities, thereby modulating their electronic properties and steric environment. nih.govnih.gov

One significant area is metal-catalyzed cyclization and cycloaddition reactions. For example, transition metal catalysts can facilitate formal [4+2] cycloadditions between 1-azadienes and but-2-ynedioate esters to synthesize substituted pyridines. rsc.org Catalysts based on palladium, rhodium, or gold can activate the alkyne of the but-2-ynedioate ester towards nucleophilic attack, initiating cycloisomerization or annulation cascades that lead to diverse heterocyclic structures.

Selectivity control is a paramount challenge in catalysis. researchgate.net In reactions with but-2-ynedioate derivatives, which possess multiple reactive sites, metal catalysts can direct the reaction to a specific pathway. For instance, in a hydrogenation reaction, a chemoselective catalyst could reduce the alkyne to an alkene or alkane without affecting the ester groups. The choice of metal, ligands, and reaction conditions is crucial for achieving the desired selectivity. researchgate.net Computational studies are often used alongside experimental work to understand the origins of selectivity and to design more efficient and selective catalysts. chimia.ch

The table below illustrates the role of metal catalysts in controlling selectivity in reactions relevant to but-2-ynedioate chemistry.

Catalyst SystemTransformationType of Selectivity Control
Palladium(0)/Phosphine Ligand Enyne CycloisomerizationRegioselectivity
Rhodium(I)/Chiral Ligand Asymmetric HydrogenationEnantioselectivity
Gold(I) Chloride Hydroamination/CyclizationChemoselectivity
Titanium(II) or Tin(II) Salts [4+2] CycloadditionDiastereoselectivity & Regioselectivity

Asymmetric Synthesis and Stereochemical Control in But-2-ynedioate Chemistry

Asymmetric synthesis is the generation of chiral molecules in which unequal amounts of stereoisomers are produced. uwindsor.ca Given that the biological activity of molecules is often dependent on their specific three-dimensional structure, the ability to control stereochemistry is of utmost importance. nih.govyork.ac.uk Reactions involving but-2-ynedioate derivatives frequently create new stereogenic centers, necessitating strategies for stereochemical control.

The main approaches to asymmetric synthesis can be applied to but-2-ynedioate chemistry:

Chiral Auxiliaries: A chiral auxiliary can be attached to the but-2-ynedioate substrate. This auxiliary directs the stereochemical outcome of a subsequent reaction (e.g., a cycloaddition or a conjugate addition) and is then removed.

Chiral Reagents: A stoichiometric amount of a chiral reagent is used to induce asymmetry in the product.

Chiral Catalysts: A small amount of a chiral, non-racemic catalyst is used to generate a large amount of an enantiomerically enriched product. This is often the most efficient and desirable method. york.ac.uk

For example, in a Diels-Alder reaction between a diene and a but-2-ynedioate ester, a chiral Lewis acid catalyst can coordinate to the ester group, creating a chiral environment that favors the approach of the diene from one face over the other, leading to an enantiomerically enriched cycloadduct. Similarly, the asymmetric hydrogenation of the triple bond to a chiral disubstituted alkene can be achieved using chiral rhodium or ruthenium catalysts. The control of relative stereochemistry (diastereoselectivity) is also critical, especially in cycloaddition and annulation reactions that can generate multiple stereocenters simultaneously. nih.govslideshare.netrsc.org

Sophisticated Spectroscopic and Diffraction Based Characterization of Potassium But 2 Ynedioate Architectures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure of potassium but-2-ynedioate in solution. The highly symmetrical nature of the but-2-ynedioate dianion simplifies its expected spectrum, making it a clear case for structural verification.

¹³C NMR Spectroscopy: The most informative NMR technique for this compound is ¹³C NMR. Due to the plane of symmetry perpendicular to the C≡C bond, only two distinct carbon environments are present in the but-2-ynedioate anion. This leads to a simple and unambiguous spectrum characterized by two signals: one for the two equivalent sp-hybridized acetylenic carbons and another for the two equivalent sp²-hybridized carboxylate carbons. While specific experimental spectra for this compound are not extensively reported in the literature, the expected chemical shifts can be reliably predicted based on established ranges for these functional groups.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for But-2-ynedioate Anion

Carbon TypeNumber of SignalsPredicted Chemical Shift (δ) Range (ppm)Rationale
Acetylenic (-C≡C-)170 - 90Typical range for sp-hybridized carbons in an alkyne, influenced by the electron-withdrawing carboxylate groups.
Carboxylate (-COO⁻)1155 - 175Characteristic range for carboxylate carbons, indicating a highly deshielded environment.

³⁹K NMR Spectroscopy: Direct observation of the potassium counter-ion is possible via ³⁹K NMR spectroscopy. However, ³⁹K is a quadrupolar nucleus (spin I = 3/2), which results in broad resonance signals, particularly in environments of low symmetry. The signal's linewidth is highly sensitive to the symmetry of the electric field gradient around the nucleus. For this compound in solution, ³⁹K NMR could be employed to study ion-pairing phenomena and the solvation environment of the K⁺ cation by analyzing changes in the chemical shift and relaxation rates.

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry provides critical information on the mass-to-charge ratio (m/z) of the ionic species derived from this compound, and tandem MS (MS/MS) experiments can elucidate its fragmentation pathways. Using a soft ionization technique like Electrospray Ionization (ESI), the but-2-ynedioate anion or its potassium adducts can be observed.

While specific experimental mass spectra are not widely published, a plausible fragmentation pathway can be proposed based on the molecule's structure. The primary fragmentation route for the but-2-ynedioate anion [C₄O₄]²⁻ or its singly charged potassium adduct [K(C₄O₄)]⁻ would likely involve sequential losses of neutral molecules such as carbon dioxide (CO₂) and carbon monoxide (CO). These cleavages are characteristic of carboxylate-containing compounds.

Interactive Data Table: Plausible ESI-MS Fragmentation Pathway for the [K(C₄O₄)]⁻ Anion

Precursor Ion (m/z)Proposed Fragment IonNeutral Lossm/z of Fragment IonProposed Structure of Fragment
[K(C₄O₄)]⁻ (151.0)[KC₂O₂]⁻CO₂ (44.0)107.0Potassium acetylenolate anion
[KC₂O₂]⁻ (107.0)[K(CO)]⁻CO (28.0)79.0Potassium carbonyl adduct
[K(C₄O₄)]⁻ (151.0)[C₄O₄]⁻˙K (39.1)112.0But-2-ynedioate radical anion
[C₄O₄]⁻˙ (112.0)[C₃O₂]⁻˙CO₂ (44.0)68.0Carbon suboxide radical anion

Note: The m/z values are calculated using the most common isotopes (¹²C, ¹⁶O, ³⁹K).

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive and detailed structural information for this compound in the solid state. Studies on single crystals have successfully elucidated the structure of its hydrated form, [K₂(C₄O₄)(H₂O)]. This analysis reveals a complex and intricate three-dimensional coordination polymer, rather than a simple ionic salt lattice.

The crystal structure analysis shows that there are two crystallographically unique potassium atoms within the asymmetric unit. Both K⁺ ions are heptacoordinate, meaning each is bonded to seven oxygen atoms.

One potassium center is coordinated by seven oxygen atoms originating from one water molecule and five distinct but-2-ynedioate ligands.

The second potassium center is coordinated by seven oxygen atoms from two water molecules and four different but-2-ynedioate ligands.

The but-2-ynedioate ligand itself acts as a sophisticated linker, bridging multiple potassium centers. Each carboxylate group coordinates to the potassium ions, and the water molecules also act as bridging ligands, connecting three separate K⁺ ions. This extensive coordination results in the formation of a robust 3D framework structure.

Interactive Data Table: Crystallographic Data for Hydrated this compound, [K₂(C₄O₄)(H₂O)]

ParameterValueSource(s)
CSD Reference CodeXADRUQ
Chemical FormulaC₄H₂K₂O₅
Crystal SystemMonoclinic
Space GroupP2₁/n
K⁺ Coordination Number7 (for both unique K⁺ atoms)
Coordination GeometryDistorted polyhedra
Ligand Coordination ModesThe but-2-ynedioate ligand exhibits complex bridging modes (μ₅ and μ₄), connecting multiple potassium centers through its carboxylate oxygen atoms.
Framework Dimensionality3D

Advanced Vibrational (IR/Raman) and Electronic (UV-Vis) Spectroscopic Characterization

Vibrational and electronic spectroscopic techniques provide further insight into the bonding and electronic structure of this compound.

Infrared (IR) and Raman Spectroscopy: These techniques are used to probe the characteristic vibrational modes of the but-2-ynedioate anion. The key functional groups—the alkyne C≡C triple bond and the carboxylate COO⁻ groups—give rise to distinct peaks in the spectra. The centrosymmetric nature of the dianion influences the activity of these modes. According to the mutual exclusion rule, for a centrosymmetric molecule, vibrations that are Raman active are IR inactive, and vice versa.

C≡C Stretch: The stretching vibration of the internal C≡C bond is expected to be very weak or absent in the IR spectrum due to the symmetry of the molecule but should produce a strong signal in the Raman spectrum.

COO⁻ Stretches: The carboxylate groups produce two characteristic stretching vibrations: an asymmetric stretch (νₐₛ) and a symmetric stretch (νₛ). The asymmetric stretch typically appears at a higher wavenumber in the IR spectrum, while both may be visible in the Raman spectrum.

Interactive Data Table: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected IR ActivityExpected Raman ActivityNotes
C≡C Stretch (ν(C≡C))2190 - 2260Weak / InactiveStrongThe triple bond stretch in a symmetric alkyne is a classic example of a Raman-active, IR-inactive mode.
Asymmetric COO⁻ Stretch (νₐₛ)1550 - 1650StrongVariableThis mode involves the out-of-phase stretching of the two C-O bonds and typically gives a strong absorption in the IR spectrum.
Symmetric COO⁻ Stretch (νₛ)1300 - 1420WeakerVariableThis mode involves the in-phase stretching of the two C-O bonds. The separation (Δν) between νₐₛ and νₛ can indicate coordination mode.

Electronic (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The but-2-ynedioate anion possesses a conjugated system involving the π-orbitals of the C≡C triple bond and the two carboxylate groups. This conjugation allows for electronic transitions, primarily π → π*, upon absorption of ultraviolet light. The spectrum would be expected to show strong absorbance in the UV region, likely below 300 nm. The exact position of the maximum absorbance (λₘₐₓ) would provide information about the energy gap of the π-system.

Theoretical and Computational Chemistry Approaches in But 2 Ynedioate Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the but-2-ynedioate dianion. northwestern.edu These methods are used to determine the electronic wavefunction of the molecule, from which properties like structure, energy, and reactivity can be derived. northwestern.edulsu.edu

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method due to its favorable balance of accuracy and computational cost. nih.gov DFT methods, particularly with hybrid functionals like Becke, 3-parameter, Lee-Yang-Parr (B3LYP), are extensively applied to determine the ground state properties of molecules. nih.govnih.gov For the but-2-ynedioate dianion, DFT calculations can accurately predict its equilibrium geometry, including bond lengths and angles.

Furthermore, DFT is crucial for exploring the chemical reactivity and reaction energetics of but-2-ynedioate. nih.govscirp.org By calculating the energies of reactants, transition states, and products, researchers can determine activation barriers and reaction enthalpies for processes involving the dianion. scirp.org Key reactivity indicators, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also be computed. The HOMO-LUMO energy gap is a precise descriptor of chemical reactivity and stability. nih.gov

Table 1: Hypothetical DFT-Calculated Properties for the But-2-ynedioate Dianion Calculated at the B3LYP/6-311++G(d,p) level of theory.

PropertyCalculated ValueUnit
C≡C Bond Length1.225Å
C-C Bond Length1.440Å
C=O Bond Length1.265Å
Total Electronic Energy-452.876Hartree
HOMO Energy-2.54eV
LUMO Energy+3.12eV
HOMO-LUMO Gap5.66eV

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. fz-juelich.de The foundational ab initio method is the Hartree-Fock (HF) self-consistent field (SCF) approach, which provides a good starting point but neglects the intricate effects of electron correlation—the way electrons instantaneously interact and avoid each other. fz-juelich.deresearchgate.net

To achieve higher accuracy, the effects of electron correlation must be included. chimia.chubc.ca This is accomplished through post-Hartree-Fock methods. Popular approaches include Møller-Plesset perturbation theory (often at the second order, MP2) and the highly accurate Coupled-Cluster (CC) methods, such as CCSD(T), which includes single, double, and a perturbative treatment of triple excitations. fz-juelich.de These methods are computationally more demanding than DFT but are essential for systems where electron correlation is critical for an accurate description, such as in molecules with multiple bonds or in the calculation of weak intermolecular interactions. chimia.chmdpi.com For but-2-ynedioate, these high-level calculations can provide benchmark data for its electronic structure and energy. mdpi.com

Table 2: Comparison of Hypothetical Ground State Energies for But-2-ynedioic Acid Calculated with the cc-pVTZ basis set.

MethodRelative Energy (kcal/mol)Description
Hartree-Fock (HF)0.0 (Reference)Neglects electron correlation.
MP2-25.4Includes dynamic electron correlation via perturbation theory.
CCSD(T)-28.1"Gold standard" method including high-level correlation.
DFT (B3LYP)-27.5Includes correlation effects via an approximate functional.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations excel at describing the static properties of single molecules, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into processes like conformational changes, diffusion, and intermolecular interactions in condensed phases. mdpi.comrsc.org

For potassium but-2-ynedioate, MD simulations would be invaluable for understanding its behavior in aqueous solution. Researchers can model the solvation shell of the but-2-ynedioate dianion and the potassium cations, investigate the formation and lifetime of ion pairs, and analyze how the salt influences the structure of the surrounding water molecules. rsc.org These simulations provide a detailed picture of the dynamic interactions that govern the macroscopic properties of the solution. nih.gov

Table 3: Typical Parameters for an MD Simulation of Aqueous this compound

ParameterValue/Setting
Force FieldCHARMM / AMBER
Water ModelTIP3P
EnsembleNPT (Isothermal-isobaric)
Temperature298.15 K
Pressure1 atm
Simulation Time50-100 ns
Time Step2 fs

Computational Catalysis and Reaction Mechanism Prediction

Computational methods are a cornerstone of modern catalysis research, enabling the detailed investigation of reaction mechanisms at a molecular level. pitt.edu By mapping the potential energy surface of a reaction, chemists can identify intermediates and transition states, thereby elucidating the step-by-step pathway of a chemical transformation. pitt.edudigitellinc.com DFT calculations are particularly well-suited for these studies, providing accurate activation energies that can rationalize experimentally observed reactivity and selectivity. nih.govresearchgate.net

In the context of but-2-ynedioate, computational catalysis could be used to predict how its reactions are influenced by a catalyst. For example, in a transition-metal-catalyzed hydrogenation or cycloaddition reaction, calculations could reveal how the catalyst coordinates to the alkyne bond, lowers the activation energy of the rate-determining step, and controls the stereochemical outcome of the product. mdpi.com This predictive power accelerates the discovery and optimization of new catalytic processes. pitt.edu

In Silico Design and Virtual Screening in But-2-ynedioate Systems

In silico drug design and virtual screening are computational techniques used to identify and optimize new bioactive molecules. slideshare.netnih.gov Virtual screening involves computationally searching large libraries of chemical compounds to find those most likely to bind to a biological target, such as a protein or enzyme. nih.govmdpi.com This approach significantly reduces the time and cost associated with experimental high-throughput screening. mdpi.com

The rigid, linear structure of the but-2-ynedioate core could serve as a scaffold or linker in the design of new therapeutic agents. Ligand-based virtual screening could use the but-2-ynedioate motif as part of a pharmacophore model—an abstract representation of the key molecular features necessary for biological activity. slideshare.net Alternatively, in structure-based virtual screening, molecules containing the but-2-ynedioate unit could be computationally "docked" into the active site of a target protein to predict their binding affinity and orientation. nih.gov These in silico methods allow for the rapid evaluation of vast chemical spaces to prioritize candidates for synthesis and experimental testing. nih.gov

Supramolecular Chemistry and Crystal Engineering of But 2 Ynedioate Compounds

Supramolecular Synthons and Self-Assembly Strategies

Supramolecular synthons are robust and predictable non-covalent interactions that act as the building blocks for the self-assembly of molecules into larger, ordered structures. In the context of potassium but-2-ynedioate (also known as potassium hydrogen acetylenedicarboxylate), the primary supramolecular synthons involve the interplay between the carboxylate groups of the but-2-ynedioate anion, the potassium cation, and, in hydrated forms, water molecules.

The self-assembly of this compound in the crystalline state is driven by the formation of a network of these interactions. The linear and rigid nature of the but-2-ynedioate anion, with a carboxylate group at each end, makes it an excellent candidate for constructing ordered one-, two-, or three-dimensional arrays. The strategy for self-assembly relies on the directional nature of hydrogen bonds and the coordination preferences of the potassium cation.

In the case of potassium hydrogen but-2-ynedioate, a particularly noteworthy feature is the presence of an uncommonly short and strong hydrogen bond between the hydrogen acetylenedicarboxylate (B1228247) anions, which dictates their arrangement into linear chains. nih.gov This strong interaction serves as a primary synthon in the self-assembly process.

Crystal Engineering Principles Applied to But-2-ynedioate Co-crystals and Salts

Crystal engineering principles are employed to design and synthesize new crystalline materials with desired structures and properties. For but-2-ynedioate compounds, these principles are applied to create salts and co-crystals with specific architectures. The choice of the cation (in this case, potassium) and the presence of co-formers or solvent molecules can significantly influence the resulting crystal packing.

The formation of this compound salts is a direct application of crystal engineering, where the ionic interactions between the potassium cations and the carboxylate anions are the primary driving force for crystallization. The geometry of the but-2-ynedioate anion, with its linear arrangement of functional groups, allows for the formation of extended coordination networks.

In the hydrated form of dipotassium (B57713) but-2-ynedioate, the crystal structure reveals a complex three-dimensional framework. This structure is a clear example of crystal engineering where the acetylenedicarboxylate anion acts as a linker between potassium centers, and water molecules also participate in the coordination network, further stabilizing the structure.

Intermolecular Interactions in Solid-State Structures

The solid-state structure of this compound is stabilized by a variety of intermolecular interactions. These interactions determine the packing of the ions and molecules in the crystal lattice.

Hydrogen Bonding: A dominant intermolecular interaction in potassium hydrogen but-2-ynedioate is the exceptionally short and strong hydrogen bond that links the hydrogen acetylenedicarboxylate anions into infinite linear chains. nih.gov This type of hydrogen bond is a key feature in the crystal structures of many acid salts of dicarboxylic acids.

Ionic Interactions: Strong electrostatic attractions between the positively charged potassium ions (K⁺) and the negatively charged carboxylate groups (COO⁻) of the but-2-ynedioate anion are fundamental to the cohesion of the crystal lattice.

The interplay of these interactions results in a well-ordered and stable crystalline structure. The specifics of these interactions, such as bond lengths and angles, can be determined through single-crystal X-ray diffraction studies.

Interaction TypeDescription
Hydrogen Bonding Unusually short and strong hydrogen bonds link the hydrogen but-2-ynedioate anions into linear chains.
Ionic Interactions Electrostatic attraction between K⁺ cations and COO⁻ anions.
Coordination Bonds K⁺ ions are coordinated by oxygen atoms from carboxylate groups and water molecules.

Polymorphism and Solid-State Transformations

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as solubility, melting point, and stability.

While the potential for polymorphism exists for this compound due to the possibility of different packing arrangements and coordination environments, specific studies detailing the isolation and characterization of different polymorphic forms of this compound are not extensively reported in the scientific literature. The study of polymorphism in alkali metal salts of organic acids is an active area of research, as different crystalline forms can have significant implications for the material's properties and applications. nih.gov

Solid-state transformations, such as phase transitions from one polymorphic form to another upon heating or pressure changes, are also a possibility for this compound. However, detailed thermal analysis studies documenting such transformations for this specific compound are limited in the available literature. Further research would be necessary to fully explore the polymorphic landscape and potential solid-state transformations of this compound.

Advanced Materials Science Applications of But 2 Ynedioate Derivatives

Covalent Functionalization of Nanomaterials: Graphene and Carbon Nanotubes

Covalent functionalization is a critical strategy for modifying the intrinsic properties of nanomaterials like graphene and carbon nanotubes (CNTs), aiming to improve their solubility, processability, and performance in composite materials. nih.govnsf.govtaylorfrancis.com The but-2-ynedioate structure is particularly well-suited for this purpose due to its highly electrophilic carbon-carbon triple bond, which makes it a potent dienophile in cycloaddition reactions. wikipedia.org

The surfaces of graphene and CNTs, composed of sp²-hybridized carbon atoms, can act as dienes in Diels-Alder [4+2] cycloaddition reactions. rsc.orgresearchgate.net Derivatives such as dimethyl but-2-ynedioate (DMAD) or diethyl but-2-ynedioate are widely used to covalently attach functional groups to the sidewalls of these nanomaterials. wikipedia.org This reaction creates stable, covalent bonds that disrupt the sp² lattice, transforming some carbon atoms to an sp³ hybridization state. This modification can effectively tune the electronic band gap, enhance dispersion in various solvents, and create anchor points for further chemical modifications. nih.govnsf.gov

The general mechanism for this functionalization is outlined below:

The π-system of the graphene or CNT surface acts as the four-electron diene component.

The but-2-ynedioate derivative acts as the two-electron "dienophile" component. khanacademy.org

A concerted cycloaddition reaction occurs, forming a new six-membered ring covalently attached to the nanomaterial's surface. masterorganicchemistry.comyoutube.com

This approach offers a catalyst-free method for robust surface modification, providing a pathway to new hybrid materials with combined properties of the carbon nanostructure and the attached functional molecule. rsc.org

Table 1: Methods for Covalent Functionalization of Carbon Nanomaterials

Functionalization MethodReagent TypeRole of But-2-ynedioate DerivativeEffect on Nanomaterial
Diels-Alder Cycloaddition DienophileActs as the dienophile reacting with the sp² carbon surface (diene). researchgate.netIntroduces functional groups, improves solubility, tunes electronic properties. nih.gov
Carboxylation/Esterification Carboxylic AcidThe parent acid, but-2-ynedioic acid, can be used directly or its carboxyl groups can serve as anchor points for ester or amide linkages. juniperpublishers.comresearchgate.netEnhances hydrophilicity and provides sites for further conjugation with other molecules. youtube.comrsc.org

Role in Polymer and Macromolecular Synthesis

But-2-ynedioate derivatives are valuable monomers and linkers in the synthesis of advanced polymers and macromolecules. The rigid, linear structure imparted by the alkyne unit is a desirable feature for creating materials with high thermal stability and specific electronic or optical properties.

In polymer chemistry, but-2-ynedioic acid and its esters can be incorporated into polyester or polyamide chains through condensation polymerization. The resulting polymers contain the rigid but-2-ynedioate moiety within their backbone, influencing the material's morphology, crystallinity, and mechanical strength. cymitquimica.com

A significant application lies in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). rsc.org In this context, the but-2-ynedioate dianion, which can be sourced from potassium but-2-ynedioate, acts as a polytopic organic linker. rsc.org It coordinates with metal ions or metal clusters through its two carboxylate groups to form extended, often porous, one-, two-, or three-dimensional networks. rsc.orgmdpi.com The short, rigid nature of the but-2-ynedioate linker allows for the construction of compact and robust frameworks with specific topologies. The presence of the triple bond also offers a unique feature: it can undergo post-synthetic modification, allowing the chemical properties of the MOF's pores to be fine-tuned after the framework has been assembled. rsc.org

Precursors for Advanced Organic and Hybrid Materials

The role of but-2-ynedioate derivatives as precursors extends to the synthesis of highly structured organic and hybrid materials, most notably Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). rsc.orgsigmaaldrich.com

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.comuniversityofgalway.ie But-2-ynedioic acid is one of the shortest linear linkers used in MOF synthesis. sigmaaldrich.com The dianion coordinates to metal centers, such as those of alkali metals (including potassium), transition metals, and lanthanides, to build extended network structures. rsc.org The geometry and rigidity of the but-2-ynedioate linker are crucial in dictating the final topology and pore characteristics of the MOF. These materials are investigated for applications in gas storage, separation, and catalysis. mdpi.comnih.gov

Covalent Organic Frameworks (COFs): COFs are similar to MOFs but are constructed entirely from light elements (C, O, N, B) linked by strong covalent bonds. But-2-ynedioic acid can serve as a building block in the synthesis of certain COFs, where its linear geometry and reactive endpoints are exploited to create porous, crystalline organic polymers. sigmaaldrich.com

The synthesis of these advanced materials often starts with the parent acid or its salts, like this compound, highlighting their fundamental role as precursors. wikipedia.orgorgsyn.org

Table 2: Examples of But-2-ynedioate-Based Coordination Polymers

Metal IonCompound FormulaDimensionalityReference
Potassium (K⁺) KHC₄O₄1D Chain wikipedia.org
Sodium (Na⁺) NaHC₄O₄·2H₂O1D Chain wikipedia.org
Cesium (Cs⁺) CsHC₄O₄·2H₂O1D Chain wikipedia.org

Design of Molecular-Scale Devices and Functional Systems

The unique structural and electronic properties of the but-2-ynedioate moiety make it a compelling component in the bottom-up design of molecular-scale devices and functional systems. Its rigid, rod-like structure is ideal for use as a molecular spacer or a structural component in molecular wires. sigmaaldrich.com

Furthermore, the triple bond itself is a functional group that can be selectively addressed through chemical reactions, offering a way to switch the properties of a molecular system. This potential for post-synthetic modification is attractive for creating responsive materials and molecular machines. The ability to precisely control length and rigidity at the molecular level makes but-2-ynedioate derivatives, including the potassium salt, fundamental tools for chemists and materials scientists working to build functional systems from the molecule up. sigmaaldrich.com

Environmental Aspects and Degradation Pathways of the But 2 Ynedioate Anion

Photolytic and Chemical Degradation Mechanisms in Aquatic Environments

In aquatic environments, organic molecules can be degraded through photolytic (light-induced) and other chemical processes. For the but-2-ynedioate anion, its carbon-carbon triple bond and carboxylic acid functional groups are the most likely sites for such reactions.

Direct photolysis, the process where a molecule absorbs light and is directly transformed, is a potential degradation pathway. The triple bond in the but-2-ynedioate anion could be susceptible to isomerization or reactions with other molecules upon absorbing ultraviolet (UV) radiation. However, without specific absorption spectra for this compound, it is difficult to determine the exact wavelengths of light it would absorb and the subsequent photochemical reactions.

Indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals (•OH), is often a more significant degradation pathway for organic compounds in sunlit waters. Hydroxyl radicals are powerful oxidizing agents that can react with the triple bond of the but-2-ynedioate anion, potentially leading to the formation of various intermediates such as keto acids and ultimately mineralization to carbon dioxide and water.

Chemical degradation in the absence of light (abiotic degradation) can also occur. Hydrolysis of the but-2-ynedioate anion is expected to be slow under typical environmental pH conditions. However, reactions with other chemical oxidants present in the water, such as ozone, could contribute to its degradation. Studies on the ozonolysis of other dicarboxylic acids have shown that the reaction rates can vary significantly depending on the structure of the acid. For instance, the reaction of ozone with malonic acid is significantly faster than with oxalic acid. nih.gov The presence of the electron-rich triple bond in but-2-ynedioate suggests it could be reactive towards ozone.

The oxidation of unsaturated carboxylic acids under hydrothermal conditions has been shown to proceed via mechanisms like Hock cleavage and the addition of peroxyl radicals to the double bond, leading to cleavage at or near the site of unsaturation. nih.gov While these conditions are not typical of most surface waters, they provide insight into the potential oxidative cleavage of the but-2-ynedioate molecule.

A summary of potential abiotic degradation pathways for the but-2-ynedioate anion is presented in Table 1.

Table 1: Potential Abiotic Degradation Pathways for the But-2-ynedioate Anion in Aquatic Environments

Degradation MechanismReactantPotential ProductsEnvironmental Significance
Direct PhotolysisUV LightIsomers, addition productsDependent on the anion's UV absorption spectrum.
Indirect PhotolysisHydroxyl Radicals (•OH)Hydroxylated intermediates, keto acids, smaller carboxylic acids, CO2Likely a significant degradation pathway in sunlit surface waters.
OzonolysisOzone (O3)Carbonyl compounds, smaller carboxylic acids, CO2Potentially relevant in ozone-treated waters or specific atmospheric conditions. nih.gov
OxidationPeroxyl Radicals (ROO•)Cleavage products at the triple bondMay occur in environments with active radical chemistry. nih.gov

Potential Biodegradation Pathways in Natural Systems

The biodegradation of organic compounds by microorganisms is a crucial process for their removal from the environment. While specific studies on the biodegradation of but-2-ynedioate are not available, insights can be gained from research on the microbial degradation of alkynes and other dicarboxylic acids.

The carbon-carbon triple bond of alkynes can be a site for microbial attack. The degradation of some alkynes is initiated by the cleavage of the triple bond, which can be facilitated by certain bacterial species. researchgate.net For but-2-ynedioate, it is plausible that microorganisms could initially hydrate (B1144303) the triple bond to form a keto-enol intermediate, which could then be further metabolized. Another possibility is the reduction of the alkyne to an alkene, followed by degradation pathways established for unsaturated compounds.

The microbial communities in soil and sediment are known to degrade a wide range of organic compounds, including hydrocarbons and their derivatives. frontiersin.org It is reasonable to hypothesize that some microbial consortia would be capable of utilizing the but-2-ynedioate anion as a substrate for growth.

Table 2 outlines the hypothetical initial steps in the biodegradation of the but-2-ynedioate anion.

Table 2: Hypothetical Initial Biodegradation Steps for the But-2-ynedioate Anion

Enzymatic ReactionIntermediate ProductSubsequent Metabolism
Hydration of the triple bondEnol/Keto dicarboxylic acidEntry into central metabolic pathways.
Reduction of the triple bondBut-2-enedioate (fumarate or maleate)Isomerization and entry into the Krebs cycle.
Direct cleavage of the triple bondSmaller oxygenated compoundsFurther oxidation and assimilation.

Environmental Fate Modeling and Analytical Detection in Complex Matrices

Environmental fate models are valuable tools for predicting the distribution and persistence of chemicals in the environment. rsc.org For a small, polar, and ionizable compound like the but-2-ynedioate anion, specific modeling approaches are required. rsc.org Quantitative structure-activity relationships (QSARs) can be used to estimate key physicochemical properties that are inputs for these models, such as water solubility, vapor pressure, and partition coefficients. nih.gov However, the accuracy of these predictions for a molecule with a triple bond may be limited without experimental data. Multimedia fate models can simulate the partitioning of the but-2-ynedioate anion between different environmental compartments, including water, soil, and air. defra.gov.uk

The detection and quantification of dicarboxylic acids in complex environmental matrices, such as water, soil, and atmospheric aerosols, often require sophisticated analytical techniques. Several methods have been developed for the analysis of a range of dicarboxylic acids. sielc.comgoogle.comshimadzu.com

High-performance liquid chromatography (HPLC) is a commonly used technique for separating dicarboxylic acids. sielc.comshimadzu.com Detection can be achieved using a UV detector, as carboxylic acids absorb light at low wavelengths. sielc.com Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) provides higher sensitivity and selectivity, allowing for the identification and quantification of dicarboxylic acids at low concentrations. google.comnih.gov Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, though it typically requires derivatization of the carboxylic acids to make them more volatile. google.com Capillary electrophoresis has also been employed for the analysis of dicarboxylic acids in aerosol samples. researchgate.net

Sample preparation is a critical step for the analysis of dicarboxylic acids in environmental samples. This may involve extraction from the sample matrix (e.g., solid-phase extraction for water samples) and a concentration step to achieve the required detection limits. researchgate.net

Table 3 summarizes the common analytical techniques applicable to the detection of the but-2-ynedioate anion in environmental samples.

Table 3: Analytical Techniques for the Detection of Dicarboxylic Acids in Environmental Matrices

Analytical TechniquePrincipleSample PreparationCommon Detector
High-Performance Liquid Chromatography (HPLC)Separation based on polarity. sielc.comshimadzu.comFiltration, solid-phase extraction. researchgate.netUV-Vis, Mass Spectrometry (MS). sielc.comnih.gov
Gas Chromatography (GC)Separation based on volatility. google.comDerivatization to increase volatility. google.comMass Spectrometry (MS). google.com
Capillary Electrophoresis (CE)Separation based on charge and size. researchgate.netFiltration, concentration. researchgate.netUV-Vis.
Ion Chromatography (IC)Separation based on ionic interactions. shimadzu.comDilution, filtration.Conductivity. shimadzu.com

Emerging Research Directions and Future Perspectives

Exploration of Unconventional Reactivity Modes

While the traditional reactivity of but-2-ynedioates in cycloaddition and nucleophilic addition reactions is well-established, current research is venturing into less conventional transformations. Scientists are investigating novel reaction pathways that can lead to the formation of complex molecular architectures.

Cycloaddition Reactions: Beyond the well-known Diels-Alder reactions, researchers are exploring more complex cycloaddition cascades. nih.gov For instance, the reaction of but-2-ynedioate derivatives with various dienes can be strategically designed to generate multiple rings and stereocenters in a single, efficient step. These bio-inspired cascade reactions mimic natural synthetic processes to build intricate molecular frameworks. nih.gov

Organometallic Transformations: The interaction of potassium but-2-ynedioate with organometallic reagents is a fertile ground for discovering new reactivity. Oxidative coupling reactions, where the metal center inserts into the alkyne bond, can lead to the formation of metallacycles. These intermediates are versatile synthons for constructing various cyclic and heterocyclic compounds. Furthermore, the electrophilic nature of the but-2-ynedioate backbone makes it a target for various nucleophilic additions, a characteristic that continues to be exploited in the synthesis of functionalized molecules.

Radical Reactions: The involvement of but-2-ynedioate derivatives in radical reactions is a growing area of interest. The addition of radicals to the carbon-carbon triple bond can initiate a cascade of events, leading to the formation of highly functionalized products. Understanding the regioselectivity and stereoselectivity of these radical additions is a key focus of current investigations, with the potential to unlock new synthetic pathways.

Development of Novel Catalytic Systems for But-2-ynedioate Transformations

The development of innovative catalytic systems is paramount for enhancing the efficiency, selectivity, and sustainability of chemical transformations involving but-2-ynedioates.

Bimetallic Catalysts: Research into bimetallic catalysis for alkyne functionalization is gaining significant traction. The synergistic effect between two different metals can lead to enhanced catalytic activity and selectivity that is not achievable with monometallic systems. For instance, the hydrogenation of alkynes to alkenes is a critical industrial process, and the development of cost-effective and highly selective bimetallic catalysts is a major research goal. nih.gov

Photocatalytic Systems: Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis. The use of photocatalysts can enable novel transformations of but-2-ynedioates under mild reaction conditions. These reactions often proceed through radical intermediates, opening up new avenues for carbon-carbon and carbon-heteroatom bond formation.

Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis. rsc.org While still a nascent field for but-2-ynedioate transformations, the use of enzymes to catalyze reactions such as hydration or functional group modification holds immense promise for the sustainable synthesis of valuable chemicals. rsc.orgwikipedia.orgnih.gov

Catalytic SystemDescriptionPotential Advantages
Bimetallic Catalysts Systems employing two different metals to cooperatively catalyze a reaction.Enhanced activity, improved selectivity, and potential for novel reactivity through synergistic effects.
Photocatalysts Catalysts that are activated by visible light to promote chemical reactions.Mild reaction conditions, use of a renewable energy source, and access to unique radical-based reaction pathways.
Enzyme Catalysis The use of enzymes as natural catalysts for chemical transformations.High selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, and environmentally friendly processes.

Integration of Machine Learning and Artificial Intelligence in But-2-ynedioate Research

The convergence of computational science and chemistry is revolutionizing how research is conducted. Machine learning (ML) and artificial intelligence (AI) are being increasingly integrated into the study of but-2-ynedioates to accelerate discovery and deepen understanding.

Predicting Reactivity and Reaction Outcomes: ML algorithms can be trained on large datasets of chemical reactions to predict the outcome of new transformations. acs.orgnips.cc This predictive power can save significant time and resources in the laboratory by prioritizing experiments with the highest probability of success. For but-2-ynedioate research, this could mean predicting the regioselectivity of a novel cycloaddition or the efficiency of a new catalytic system.

Catalyst Design and Discovery: AI is being employed to design novel catalysts with enhanced performance. arxiv.org By analyzing vast chemical spaces, AI algorithms can identify promising catalyst structures that would be difficult to discover through traditional trial-and-error methods. This approach is being used to design more efficient catalysts for alkyne hydrogenation and other important transformations. nih.gov

Computational Screening: High-throughput computational screening, powered by ML, allows for the rapid evaluation of large libraries of potential reactants or catalysts. rsc.org This enables researchers to identify promising candidates for further experimental investigation, significantly streamlining the discovery process.

Advanced Applications in Bio-inspired and Sustainable Chemistry

The principles of green chemistry and the inspiration drawn from natural processes are guiding the development of new applications for this compound.

Bio-inspired Synthesis: The structure of but-2-ynedioate serves as a valuable building block in the synthesis of complex, biologically active molecules. nih.gov Researchers are designing synthetic routes that mimic biosynthetic pathways, often employing cascade reactions to construct intricate molecular architectures in an efficient manner. rsc.org This approach has been used to synthesize compounds with potential antibacterial and anticancer properties. nih.gov

Sustainable Chemistry: The development of sustainable chemical processes is a global imperative. But-2-ynedioate derivatives are being explored as precursors for the synthesis of biodegradable polymers, offering a more environmentally friendly alternative to traditional plastics. mdpi.commdpi.comnih.gov Furthermore, the use of but-2-ynedioates in multicomponent reactions, which combine multiple starting materials in a single step, aligns with the principles of atom economy and waste reduction. nih.gov

Application AreaDescriptionSignificance
Bio-inspired Synthesis Utilizing but-2-ynedioate as a building block in synthetic strategies that mimic natural processes to create complex molecules.Leads to the efficient synthesis of potentially therapeutic compounds and provides insights into biosynthetic pathways.
Biodegradable Polymers Investigating but-2-ynedioate derivatives as monomers for the creation of environmentally friendly polymers.Addresses the global challenge of plastic pollution by providing sustainable material alternatives.
Multicomponent Reactions Employing but-2-ynedioates in one-pot reactions involving three or more reactants to form complex products.Increases synthetic efficiency, reduces waste, and aligns with the principles of green chemistry.

Methodological Advancements in Computational and Spectroscopic Analysis

Sophisticated computational and spectroscopic techniques are providing unprecedented insights into the structure, bonding, and reactivity of this compound and its derivatives.

Computational and Spectroscopic Characterization: Density Functional Theory (DFT) calculations are being used to elucidate reaction mechanisms, predict spectroscopic properties, and understand the electronic structure of but-2-ynedioate-containing molecules. nih.govresearchgate.netekb.egmdpi.com These theoretical studies, in conjunction with experimental techniques like NMR and IR spectroscopy, provide a comprehensive picture of the chemical system. mdpi.com Advanced spectroscopic methods, such as time-resolved spectroscopy, are enabling the study of transient intermediates in but-2-ynedioate reactions, offering a deeper understanding of reaction dynamics.

Analysis of Metal Complexes: The coordination chemistry of the but-2-ynedioate ligand is a rich area of investigation. Spectroscopic techniques, including UV-Vis and X-ray crystallography, are crucial for characterizing the structure and bonding in metal complexes. orientjchem.orgmdpi.com Understanding these properties is essential for designing new catalysts and functional materials.

Q & A

Q. How can researchers optimize the synthesis of Potassium but-2-ynedioate to achieve high purity and yield?

Methodological Answer:

  • Reaction Conditions: Vary stoichiometry, solvent polarity (e.g., water vs. ethanol), and temperature to assess their impact on yield. For example, anhydrous conditions may reduce hydrolysis of intermediates.
  • Purification: Use recrystallization with mixed solvents (e.g., ethanol-water) or column chromatography for polar impurities. Monitor purity via melting point analysis and HPLC (≥95% purity threshold) .
  • Yield Quantification: Employ gravimetric analysis paired with spectroscopic validation (e.g., FT-IR to confirm absence of unreacted starting materials) .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

  • FT-IR/NMR: Identify functional groups (e.g., C≡C stretch at ~2100–2260 cm⁻¹ in IR; absence of proton signals in 1^1H NMR confirms triple bond symmetry).
  • X-ray Crystallography: Resolve crystal packing and ionic interactions using SHELX software for structure refinement .
  • Elemental Analysis: Validate potassium content via atomic absorption spectroscopy (AAS) or ICP-MS .

Q. How should researchers assess the thermal stability of this compound under varying experimental conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Conduct under inert (N₂) and oxidative (O₂) atmospheres to determine decomposition thresholds (e.g., mass loss at >200°C suggests instability).
  • Differential Scanning Calorimetry (DSC): Identify phase transitions or exothermic events (e.g., melting points, decomposition pathways) .
  • Kinetic Studies: Apply the Kissinger method to calculate activation energy for decomposition .

Advanced Research Questions

Q. How can contradictory reports about this compound’s reactivity with electrophiles be resolved?

Methodological Answer:

  • Comparative Kinetic Studies: Use stopped-flow spectroscopy to measure reaction rates with diverse electrophiles (e.g., alkyl halides vs. carbonyl compounds).
  • Computational Modeling: Apply DFT calculations (e.g., Gaussian) to predict regioselectivity and compare with experimental outcomes .
  • Controlled Variables: Standardize solvent systems and concentrations to isolate steric/electronic effects .

Q. What mechanistic insights explain this compound’s role in catalytic cycles for alkyne functionalization?

Methodological Answer:

  • Isotopic Labeling: Use 13^{13}C-labeled substrates to track carbon migration during catalysis (e.g., in Sonogashira couplings).
  • In-situ Spectroscopy: Monitor intermediates via Raman or UV-Vis spectroscopy under reaction conditions.
  • Theoretical Frameworks: Develop Marcus theory-based models to explain electron-transfer steps in redox-active systems .

Q. How can discrepancies in solubility data across studies be systematically addressed?

Methodological Answer:

  • Standardized Protocols: Adopt IUPAC-recommended shake-flask methods with controlled pH and ionic strength.
  • Statistical Meta-Analysis: Apply ANOVA to compare literature data, identifying outliers due to solvent impurities or measurement techniques (e.g., nephelometry vs. gravimetry) .
  • Machine Learning: Train models on existing solubility datasets to predict optimal solvents for further experimental validation .

Data Analysis and Reporting

Q. What statistical approaches are critical for interpreting contradictory results in this compound’s bioactivity studies?

Methodological Answer:

  • Multivariate Analysis: Use principal component analysis (PCA) to isolate variables (e.g., pH, temperature) influencing bioactivity outcomes.
  • Error Propagation: Quantify uncertainties in dose-response curves via Monte Carlo simulations .
  • Reproducibility Frameworks: Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for transparent reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.